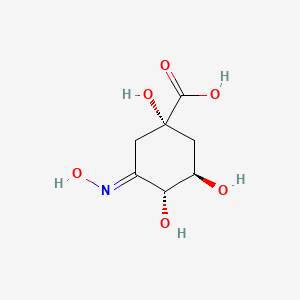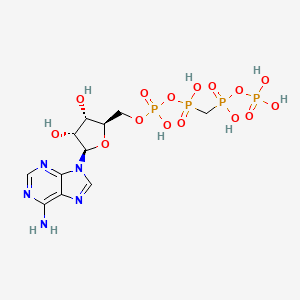
Diphosphomethylphosphonic acid adenylate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates. It is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate typically involves the reaction of adenosine derivatives with methylene diphosphonate under specific conditions. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as acetonitrile, at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine and methylene diphosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Adenosine and methylene diphosphate.
Substitution: Adenosine derivatives with substituted functional groups.
Scientific Research Applications
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of kinases and phosphatases.
Molecular Biology: Employed in the investigation of nucleotide-binding proteins and their interactions.
Medicine: Potential therapeutic agent in the treatment of diseases related to nucleotide metabolism.
Industry: Utilized in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The methylene group between the beta and gamma phosphate groups provides resistance to enzymatic hydrolysis, making it a stable analog for studying nucleotide interactions. It can inhibit or activate enzymes by mimicking the natural substrates or acting as competitive inhibitors .
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Adenosine Tetraphosphate (Ap4): Another nucleotide analog with four phosphate groups but without the methylene bridge.
Uniqueness: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is unique due to the presence of the methylene group, which imparts stability and resistance to enzymatic degradation. This makes it particularly useful in studies where prolonged stability is required .
Properties
Molecular Formula |
C11H19N5O15P4 |
|---|---|
Molecular Weight |
585.19 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
ARRGHMSEJJFDME-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
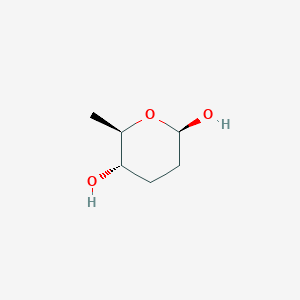
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
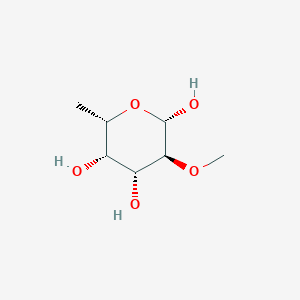
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
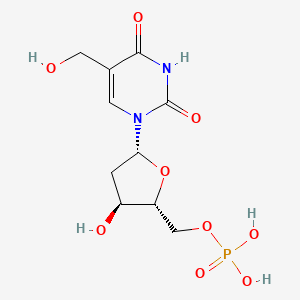
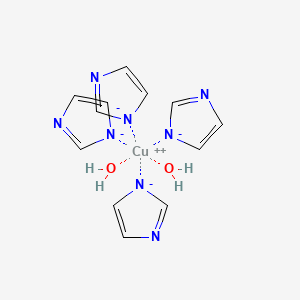
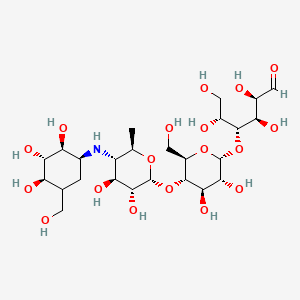
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
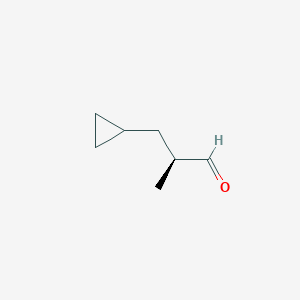
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
